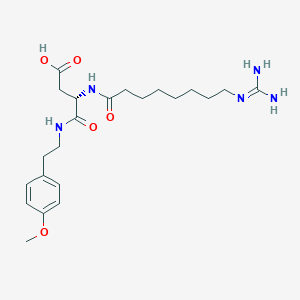

8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SC-47643 est un composé synthétique qui mime la séquence peptidique contenant l'arginine-glycine-acide aspartique, qui est reconnue par le récepteur glycoprotéique IIb/IIIa des plaquettes. Ce composé est connu pour sa capacité à inhiber la liaison du fibrinogène aux plaquettes activées, empêchant ainsi l'agrégation plaquettaire .

Méthodes De Préparation

La préparation de SC-47643 implique la synthèse d'un mimetic peptidique. La voie de synthèse comprend généralement les étapes suivantes :

Synthèse de l'épine dorsale peptidique : L'épine dorsale peptidique est synthétisée en utilisant des techniques standard de synthèse peptidique en phase solide.

Modification du peptide : Le peptide est modifié pour inclure les groupes fonctionnels spécifiques qui imitent la séquence arginine-glycine-acide aspartique.

Purification : Le produit final est purifié par chromatographie liquide haute performance pour garantir la pureté et la composition souhaitées.

Analyse Des Réactions Chimiques

SC-47643 subit plusieurs types de réactions chimiques, notamment :

Inhibition de la liaison du fibrinogène : SC-47643 inhibe la liaison du fibrinogène aux plaquettes activées, empêchant l'agrégation plaquettaire.

Interaction avec le récepteur glycoprotéique IIb/IIIa des plaquettes : Le composé interagit avec le récepteur glycoprotéique IIb/IIIa sur les plaquettes, bloquant la capacité du récepteur à se lier au fibrinogène.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent :

Plasma riche en plaquettes : Utilisé pour étudier les effets inhibiteurs de SC-47643 sur l'agrégation plaquettaire.

Diphosphate d'adénosine : Utilisé comme agoniste pour induire l'agrégation plaquettaire dans les montages expérimentaux.

Applications de recherche scientifique

SC-47643 a plusieurs applications de recherche scientifique, notamment :

Agent antiplaquettaire et antithrombotique : SC-47643 est utilisé en recherche comme agent antiplaquettaire et antithrombotique en raison de sa capacité à inhiber l'agrégation plaquettaire.

Étude des mécanismes d'agrégation plaquettaire : Le composé est utilisé pour étudier les mécanismes d'agrégation plaquettaire et le rôle du récepteur glycoprotéique IIb/IIIa dans ce processus.

Développement de nouveaux agents thérapeutiques : SC-47643 sert de composé modèle pour le développement de nouveaux agents thérapeutiques ciblant l'agrégation plaquettaire et la thrombose.

Mécanisme d'action

SC-47643 exerce ses effets en imitant la séquence arginine-glycine-acide aspartique, qui est reconnue par le récepteur glycoprotéique IIb/IIIa des plaquettes. Le composé se lie à ce récepteur, inhibant la liaison du fibrinogène aux plaquettes activées. Cette inhibition empêche l'agrégation plaquettaire et réduit le risque de thrombose .

Applications De Recherche Scientifique

SC-47643 has several scientific research applications, including:

Antiplatelet and antithrombotic agent: SC-47643 is used in research as an antiplatelet and antithrombotic agent due to its ability to inhibit platelet aggregation.

Study of platelet aggregation mechanisms: The compound is used to study the mechanisms of platelet aggregation and the role of the glycoprotein IIb/IIIa receptor in this process.

Development of new therapeutic agents: SC-47643 serves as a model compound for the development of new therapeutic agents targeting platelet aggregation and thrombosis.

Mécanisme D'action

SC-47643 exerts its effects by mimicking the arginine-glycine-aspartic acid sequence, which is recognized by the platelet glycoprotein IIb/IIIa receptor. The compound binds to this receptor, inhibiting the binding of fibrinogen to activated platelets. This inhibition prevents platelet aggregation and reduces the risk of thrombosis .

Comparaison Avec Des Composés Similaires

SC-47643 est similaire à d'autres mimetics peptidiques qui ciblent le récepteur glycoprotéique IIb/IIIa. Parmi les composés similaires, citons :

SC-46749 : Un autre mimetic peptidique qui inhibe la liaison du fibrinogène aux plaquettes activées.

SC-47643 est unique dans ses modifications spécifiques qui améliorent sa puissance inhibitrice et sa sélectivité pour le récepteur glycoprotéique IIb/IIIa .

Activité Biologique

8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide is a compound with notable biological activity, particularly in the fields of pharmacology and biochemistry. Its molecular formula is C22H35N5O5, and it has garnered attention due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a guanidine group, an octanoyl chain, and an aspartic acid moiety modified with a 4-methoxyphenyl group. The presence of these functional groups contributes to its unique biological properties.

- Molecular Weight : 445.56 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Stability : Shows stability under physiological conditions but may degrade under extreme pH or temperature.

Biological Activity

The biological activity of this compound has been studied in various contexts, with significant findings related to its pharmacological effects.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It interacts with various receptors, influencing signaling pathways that regulate cell growth and differentiation.

Pharmacological Effects

- Antiproliferative Activity : Research indicates that this compound exhibits significant antiproliferative effects on cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Case Studies

- Breast Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation.

- Neurodegenerative Models : Animal models treated with this compound showed improved cognitive function and reduced neuronal loss in models of Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiproliferative | Inhibits growth of cancer cells | |

| Neuroprotective | Protects neurons from degeneration | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | 4 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

Research Findings

Recent studies have focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Key findings include:

- Cell Signaling Pathways : The compound modulates pathways associated with cell survival and apoptosis, particularly the PI3K/Akt and MAPK pathways.

- Gene Expression Modulation : It influences the expression of genes related to cell cycle regulation and stress response, providing insights into its potential therapeutic applications.

Propriétés

Numéro CAS |

126631-86-5 |

|---|---|

Formule moléculaire |

C22H35N5O5 |

Poids moléculaire |

449.5 g/mol |

Nom IUPAC |

(3S)-3-[8-(diaminomethylideneamino)octanoylamino]-4-[2-(4-methoxyphenyl)ethylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C22H35N5O5/c1-32-17-10-8-16(9-11-17)12-14-25-21(31)18(15-20(29)30)27-19(28)7-5-3-2-4-6-13-26-22(23)24/h8-11,18H,2-7,12-15H2,1H3,(H,25,31)(H,27,28)(H,29,30)(H4,23,24,26)/t18-/m0/s1 |

Clé InChI |

LVVRYABDHQGPGK-SFHVURJKSA-N |

SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N |

SMILES isomérique |

COC1=CC=C(C=C1)CCNC(=O)[C@H](CC(=O)O)NC(=O)CCCCCCCN=C(N)N |

SMILES canonique |

COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N |

Key on ui other cas no. |

126631-86-5 |

Synonymes |

3-((((8-aminoiminomethyl)amino)-1-oxooctyl)amino)4-(2-(4-methoxyphenyl)ethyl)amino-4-oxobutanoic acid 8-guanidinooctanoyl-Asp-2-(4-methoxyphenyl)ethylamide SC 47643 SC-47643 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.